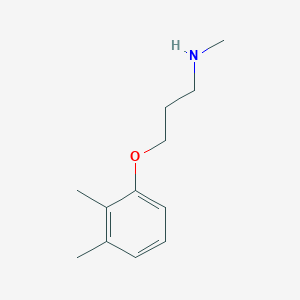
3-(2,3-Dimethylphenoxy)-N-methylpropan-1-amine
Vue d'ensemble
Description
3-(2,3-Dimethylphenoxy)-N-methylpropan-1-amine is a useful research compound. Its molecular formula is C12H19NO and its molecular weight is 193.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3-(2,3-Dimethylphenoxy)-N-methylpropan-1-amine is an organic compound notable for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₉NO
- Molecular Weight : Approximately 193.28 g/mol
- CAS Number : 915921-58-3
- Appearance : Powder
The compound features a dimethylphenoxy group linked to an N-methylpropan-1-amine moiety, which suggests potential interactions with biological systems, especially in pharmacology.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A commonly employed method is the Castagnoli-Cushman reaction, which synthesizes lactams from α,β-unsaturated compounds and amines. Specific protocols may vary based on desired purity and yield requirements.
The biological activity of this compound is largely attributed to its interaction with various molecular targets, such as enzymes and receptors. The phenoxy group can engage in hydrophobic interactions within protein structures, while the amine group facilitates hydrogen bonding or ionic interactions. These interactions can modulate the activity of target proteins, leading to diverse biological effects.
Biological Activity
Research indicates that this compound may exhibit several biological activities:
- Enzyme Interactions : The compound has been implicated in studies involving enzyme interactions and metabolic pathways.
- Potential Therapeutic Applications : Its structure suggests possible applications in treating neurological disorders and other medical conditions due to its ability to interact with central nervous system (CNS) targets.
Comparative Analysis with Similar Compounds
A comparative analysis highlights structural similarities and differences with other compounds that may exhibit similar bioactivity:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 2-(3-Chlorophenyl)-2-methylpropan-1-amine | 92015-24-2 | Contains a chlorophenyl group; studied for neuroactivity |
| 3-(2-Methoxyphenoxy)-N-methylpropan-1-amine | Not listed | Similar amine structure but with methoxy group; potential applications in pharmaceuticals |
| Aroxyalkylaminoalcohol derivatives | Varies | Known for anticonvulsant activity; related structural features suggest similar bioactivity |
The unique configuration of the dimethylphenoxy group combined with the N-methylpropan amine backbone may confer distinct pharmacological properties compared to these similar compounds.
Propriétés
IUPAC Name |
3-(2,3-dimethylphenoxy)-N-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-10-6-4-7-12(11(10)2)14-9-5-8-13-3/h4,6-7,13H,5,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBKXZUFRYJGKDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCCNC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10629781 | |
| Record name | 3-(2,3-Dimethylphenoxy)-N-methylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10629781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915921-58-3 | |
| Record name | 3-(2,3-Dimethylphenoxy)-N-methylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10629781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















